molecular formula C15H19ClN4O B6125887 2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol

2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol

Cat. No.: B6125887
M. Wt: 306.79 g/mol
InChI Key: IVQPAHXRIIWPCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound has garnered interest due to its potential therapeutic properties and its role in various scientific research fields.

Properties

IUPAC Name

2-[4-(7-chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-19-5-6-20(10-12(19)4-7-21)15-9-17-13-3-2-11(16)8-14(13)18-15/h2-3,8-9,12,21H,4-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVQPAHXRIIWPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1CCO)C2=CN=C3C=CC(=CC3=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the reaction of 7-chloroquinoxaline with 1-methylpiperazine under specific conditions to form an intermediate, which is then further reacted with ethylene oxide to yield the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate to facilitate the reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Solvents like DMF and ethanol are frequently employed to dissolve the reactants and facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted quinoxaline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(7-Chloroquinoxalin-2-yl)-1-methylpiperazin-2-yl]ethanol involves its interaction with specific molecular targets. It has been shown to inhibit the activity of enzymes such as EGFR and COX-2, which play crucial roles in cancer progression and inflammation . By binding to these enzymes, the compound can disrupt their normal function, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern and its dual inhibitory activity against EGFR and COX-2. This dual activity makes it a promising candidate for the development of novel anticancer and anti-inflammatory therapies .

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